molecular formula C51H74O19 B13415861 Digoxin O-Tetra-acetate

Digoxin O-Tetra-acetate

Cat. No.: B13415861
M. Wt: 991.1 g/mol
InChI Key: RSURLHVMZLSPCB-AUTFTWOTSA-N
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Description

Digoxin O-Tetra-acetate is a derivative of digoxin, a well-known cardiac glycoside used in the treatment of heart conditions such as atrial fibrillation and heart failure. Digoxin itself is derived from the foxglove plant (Digitalis purpurea) and has been used in medicine for centuries. The O-Tetra-acetate form of digoxin is a chemically modified version that may exhibit different properties and applications compared to its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Digoxin O-Tetra-acetate typically involves the acetylation of digoxin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis

    Reaction Time: Several hours to ensure complete acetylation

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Acetylation: Using large quantities of acetic anhydride and pyridine

    Purification: Techniques such as recrystallization or chromatography to obtain pure this compound

    Quality Control: Ensuring the final product meets pharmaceutical standards

Chemical Reactions Analysis

Types of Reactions

Digoxin O-Tetra-acetate can undergo various chemical reactions, including:

    Hydrolysis: Breaking down into digoxin and acetic acid in the presence of water

    Oxidation: Potential oxidation at the acetyl groups under strong oxidative conditions

    Substitution: Possible substitution reactions at the acetyl groups

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as a solvent

    Oxidation: Strong oxidizing agents like potassium permanganate

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

    Hydrolysis: Digoxin and acetic acid

    Oxidation: Oxidized derivatives of this compound

    Substitution: Substituted digoxin derivatives

Scientific Research Applications

Digoxin O-Tetra-acetate has various applications in scientific research:

    Chemistry: Used as a model compound to study acetylation reactions and their effects on glycosides

    Biology: Investigated for its potential effects on cellular processes and ion transport mechanisms

    Medicine: Explored for its potential therapeutic benefits and differences from digoxin in treating heart conditions

    Industry: Used in the development of new cardiac glycoside derivatives with improved properties

Mechanism of Action

The mechanism of action of Digoxin O-Tetra-acetate is similar to that of digoxin. It primarily involves the inhibition of the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium, which subsequently increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making it useful in treating heart failure and atrial fibrillation.

Comparison with Similar Compounds

Similar Compounds

    Digitoxin: Another cardiac glycoside with a similar mechanism of action but different pharmacokinetics

    Acetyldigitoxin: A derivative of digitoxin with acetyl groups, similar to Digoxin O-Tetra-acetate

    Lanatoside C: A precursor to digoxin with similar therapeutic uses

Uniqueness

This compound is unique due to its acetylated form, which may offer different pharmacokinetic properties and potentially reduced toxicity compared to digoxin. Its unique structure allows for the exploration of new therapeutic applications and a better understanding of the structure-activity relationship in cardiac glycosides.

Properties

Molecular Formula

C51H74O19

Molecular Weight

991.1 g/mol

IUPAC Name

[(2R,3R,4S,6R)-3-[(2S,4S,5R,6R)-4-acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate

InChI

InChI=1S/C51H74O19/c1-24-46(67-31(8)56)38(63-27(4)52)21-44(61-24)69-48-26(3)62-45(22-40(48)65-29(6)54)70-47-25(2)60-43(20-39(47)64-28(5)53)68-34-13-15-49(9)33(18-34)11-12-36-37(49)19-41(66-30(7)55)50(10)35(14-16-51(36,50)58)32-17-42(57)59-23-32/h17,24-26,33-41,43-48,58H,11-16,18-23H2,1-10H3/t24-,25-,26-,33-,34+,35-,36-,37+,38+,39+,40+,41-,43+,44+,45+,46-,47-,48-,49+,50+,51+/m1/s1

InChI Key

RSURLHVMZLSPCB-AUTFTWOTSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)OC(=O)C)C)OC(=O)C)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)OC(=O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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